molecular formula C7H13NO B15078251 Cyclopentane-1-carboxamide, 1-methyl- CAS No. 69352-91-6

Cyclopentane-1-carboxamide, 1-methyl-

Cat. No.: B15078251
CAS No.: 69352-91-6
M. Wt: 127.18 g/mol
InChI Key: IGQVSVIYRURIET-UHFFFAOYSA-N
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Description

Cyclopentane-1-carboxamide, 1-methyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring with a carboxamide group and a methyl group attached to it. It is a colorless, flammable liquid with a faint odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1-carboxamide, 1-methyl- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired carboxamide.

Industrial Production Methods

In industrial settings, cyclopentane-1-carboxamide, 1-methyl- is typically produced through catalytic hydrogenation of cyclopentanone in the presence of methylamine. This method offers high yields and is suitable for large-scale production. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1-carboxamide, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentane-1-carboxylic acid.

    Reduction: Reduction of the carboxamide group can yield cyclopentane-1-methylamine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclopentane-1-carboxylic acid.

    Reduction: Cyclopentane-1-methylamine.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane-1-carboxamide, 1-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentane-1-carboxamide, 1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopentanone: A ketone derivative of cyclopentane.

    Cyclopentane-1-carboxylic acid: An oxidized form of cyclopentane-1-carboxamide, 1-methyl-.

Uniqueness

Cyclopentane-1-carboxamide, 1-methyl- is unique due to the presence of both a carboxamide group and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-methylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQVSVIYRURIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219409
Record name Cyclopentane-1-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-91-6
Record name Cyclopentane-1-carboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane-1-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1-CYCLOPENTANECARBOXAMIDE
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